2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine
Overview
Description
2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine is a chiral ligand that has garnered significant interest in chemical and biological research. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable tool in asymmetric catalysis and coordination chemistry .
Mechanism of Action
Target of Action
Similar compounds have been used as ligands in the preparation of various metal complexes , suggesting that this compound may also interact with metal ions or other entities in biological systems.
Mode of Action
It’s known that similar compounds can act as ligands, forming complexes with metal ions . These complexes can then participate in various reactions, potentially altering the activity of the target.
Biochemical Pathways
Based on its potential to form complexes with metal ions , it could be involved in pathways where these ions play a crucial role.
Result of Action
The formation of complexes with metal ions could potentially alter the activity of the target, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine . For instance, the ability of the compound to form complexes with metal ions could be affected by these factors .
Biochemical Analysis
Biochemical Properties
It has been used as a ligand in the formation of copper (I) halide complexes and in the synthesis of coordination polymers
Molecular Mechanism
It is known to act as a ligand in the formation of copper (I) halide complexes , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine typically involves the reaction of pyridine-2,6-dicarboxylic acid with (S)-phenylglycinol, followed by cyclization to form the oxazoline rings. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine primarily undergoes coordination reactions with metal ions. It acts as a ligand in various catalytic processes, including asymmetric Mannich reactions and dearomatization reactions .
Common Reagents and Conditions
Calcium-catalyzed asymmetric Mannich reaction: This reaction involves the use of calcium salts as catalysts and malonates as substrates.
Scandium-catalyzed dearomatization: This reaction uses scandium salts and 2-naphthols as substrates.
Major Products
The major products of these reactions are typically chiral compounds with high enantiomeric purity, which are valuable in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of metal-protein interactions and enzyme mimetics.
Medicine: It is used in the development of chiral drugs and in the study of drug-receptor interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
- 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine
- 2,2’-Bis[(4S)-4-benzyl-2-oxazoline]
Uniqueness
2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine is unique due to its specific chiral configuration and its ability to form highly stable complexes with metal ions. This stability and chiral specificity make it particularly valuable in asymmetric catalysis, where the formation of enantiomerically pure products is crucial .
Properties
IUPAC Name |
(4S)-4-benzyl-2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-8-18(9-4-1)14-20-16-29-24(26-20)22-12-7-13-23(28-22)25-27-21(17-30-25)15-19-10-5-2-6-11-19/h1-13,20-21H,14-17H2/t20-,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBONTXCYJLVGLR-SFTDATJTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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